molecular formula C21H21ClN6O3 B3501242 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3501242
M. Wt: 440.9 g/mol
InChI Key: ZIRJDLACNFPJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a dimethylated purine core, and a pyridinylmethylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated methoxyphenyl group: This step often employs a Friedel-Crafts alkylation reaction using 2-chloro-5-methoxybenzyl chloride.

    Attachment of the pyridinylmethylamino group: This is achieved through nucleophilic substitution reactions, where the pyridinylmethylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory therapies.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated methoxyphenyl group and pyridinylmethylamino substituent provide unique reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[(2-chloro-5-methoxyphenyl)methyl]-1,3-dimethyl-8-(pyridin-2-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-26-18-17(19(29)27(2)21(26)30)28(12-13-10-15(31-3)7-8-16(13)22)20(25-18)24-11-14-6-4-5-9-23-14/h4-10H,11-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJDLACNFPJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=N3)CC4=C(C=CC(=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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